molecular formula C18H28ClNO B14339678 Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride CAS No. 101564-32-3

Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride

Cat. No.: B14339678
CAS No.: 101564-32-3
M. Wt: 309.9 g/mol
InChI Key: WORBSBBQKPBXNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride typically involves the reaction of cyclohexanemethanol with alpha-phenyl-1-piperidino. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity and leading to the compound’s observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride is unique due to its specific structure, which combines a cyclohexane ring, a phenyl group, and a piperidine ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

CAS No.

101564-32-3

Molecular Formula

C18H28ClNO

Molecular Weight

309.9 g/mol

IUPAC Name

phenyl-(1-piperidin-1-ylcyclohexyl)methanol;hydrochloride

InChI

InChI=1S/C18H27NO.ClH/c20-17(16-10-4-1-5-11-16)18(12-6-2-7-13-18)19-14-8-3-9-15-19;/h1,4-5,10-11,17,20H,2-3,6-9,12-15H2;1H

InChI Key

WORBSBBQKPBXNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(C2=CC=CC=C2)O)N3CCCCC3.Cl

Origin of Product

United States

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